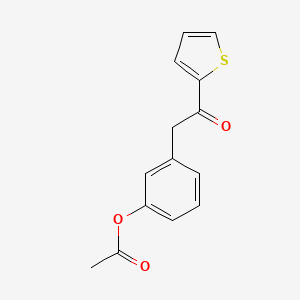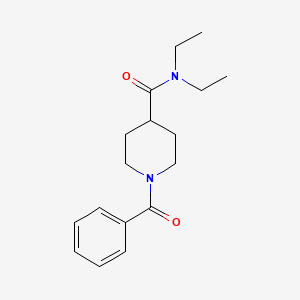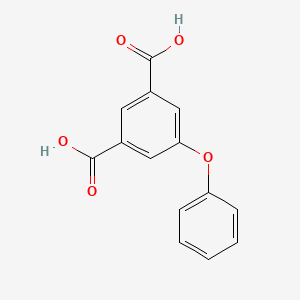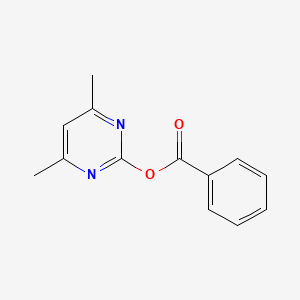
4-(3-Methyl-2-butenyl)-4-cyclopentene-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Methyl-2-butenyl)-4-cyclopentene-1,3-dione is an organic compound characterized by a cyclopentene ring substituted with a 3-methyl-2-butenyl group and two keto groups at positions 1 and 3
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methyl-2-butenyl)-4-cyclopentene-1,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentadiene and 3-methyl-2-butenal.
Reaction Conditions: The reaction is carried out under acidic or basic conditions to facilitate the addition of the 3-methyl-2-butenyl group to the cyclopentadiene ring.
Purification: The product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalysts: The use of catalysts to increase the reaction rate and yield.
Continuous Flow Reactors: Employing continuous flow reactors to ensure consistent production and scalability.
Optimization: Optimization of reaction parameters such as temperature, pressure, and solvent to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Methyl-2-butenyl)-4-cyclopentene-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming alcohols.
Substitution: The compound can undergo substitution reactions where the 3-methyl-2-butenyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions include:
Oxidation Products: Carboxylic acids and ketones.
Reduction Products: Alcohols and alkanes.
Substitution Products: Various substituted cyclopentene derivatives.
Aplicaciones Científicas De Investigación
4-(3-Methyl-2-butenyl)-4-cyclopentene-1,3-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(3-Methyl-2-butenyl)-4-cyclopentene-1,3-dione involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways: It can modulate biochemical pathways, leading to its observed effects. For example, it may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-3-(3-methyl-2-butenyl)acetophenone: Shares a similar 3-methyl-2-butenyl group but differs in the core structure.
Isobavachalcone: Contains a 3-methyl-2-butenyl group and is known for its biological activity.
Uniqueness
4-(3-Methyl-2-butenyl)-4-cyclopentene-1,3-dione is unique due to its cyclopentene ring structure combined with the 3-methyl-2-butenyl group, which imparts distinct chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
58940-75-3 |
|---|---|
Fórmula molecular |
C10H12O2 |
Peso molecular |
164.20 g/mol |
Nombre IUPAC |
4-(3-methylbut-2-enyl)cyclopent-4-ene-1,3-dione |
InChI |
InChI=1S/C10H12O2/c1-7(2)3-4-8-5-9(11)6-10(8)12/h3,5H,4,6H2,1-2H3 |
Clave InChI |
SMPQXLZAPWWNKP-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCC1=CC(=O)CC1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Phenylsulfanylbicyclo[3.2.0]hept-2-en-6-one](/img/structure/B13792238.png)








![6-(4-Ethoxyphenyl)-3-methylimidazo[2,1-B]thiazole-5-carboxaldehyde](/img/structure/B13792310.png)


![4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde](/img/structure/B13792330.png)
![4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde](/img/structure/B13792338.png)
